molecular formula C8H7BrF3NO B1448096 [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine CAS No. 1699274-98-0

[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine

Cat. No.: B1448096
CAS No.: 1699274-98-0
M. Wt: 270.05 g/mol
InChI Key: ZVRKAMXDKBKGPN-UHFFFAOYSA-N
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Description

[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine is a halogenated aromatic amine with the molecular formula C₈H₇BrF₃NO (molecular weight ≈ 270.03 g/mol). It features a bromine atom at the 3-position, a trifluoromethoxy (-OCF₃) group at the 4-position, and a primary amine (-CH₂NH₂) attached to the benzene ring. This compound is primarily used in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in antituberculosis and anti-metastatic drug discovery .

Properties

IUPAC Name

[3-bromo-4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKAMXDKBKGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-(trifluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine is C9H8BrF3O2, with a molecular weight of approximately 287.06 g/mol. Its structural features include:

  • A bromine atom at the 3-position.
  • A trifluoromethoxy group at the 4-position.
  • An amine functional group attached to the phenyl ring.

These characteristics contribute to its unique chemical reactivity and potential applications.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules for pharmaceuticals and agrochemicals. The compound's reactivity allows for various transformations, including:

  • Oxidation : Producing aldehydes and carboxylic acids.
  • Reduction : Leading to aliphatic amines.
  • Substitution Reactions : Generating diverse substituted phenyl derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate efficacy against Gram-positive bacteria, suggesting potential as an antibiotic lead compound.
  • Anticancer Activity : Investigations have shown that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression.
  • Enzyme Inhibition : Its unique structure may facilitate interactions with enzymes, influencing metabolic pathways.

Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound alongside other brominated compounds. Results indicated significant activity against various bacterial strains, supporting its potential development as an antimicrobial agent.

Anticancer Evaluation

Research has focused on the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that treatment with this compound reduced cell viability in specific cancer cell lines, highlighting its therapeutic potential.

Enzyme Interaction Studies

Studies have explored how this compound interacts with key biomolecules. The presence of the trifluoromethoxy group enhances lipophilicity, improving membrane permeability and interaction with proteins, which could be pivotal in drug design.

Mechanism of Action

The mechanism of action of [3-Bromo-4-(trifluoromethoxy)phenyl]methanamine involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Halogen Effects : Bromine (Br) increases molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F), influencing pharmacokinetics .
  • Trifluoromethoxy vs. Methoxy : The -OCF₃ group provides greater metabolic stability and electronegativity than -OCH₃, reducing oxidative degradation .

Biological Activity

Overview

[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C₈H₇BrF₃NO
  • CAS Number : 581813-19-6
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its functional groups:

  • Bromine Substitution : Enhances reactivity and allows for further functionalization.
  • Trifluoromethoxy Group : Imparts unique electronic properties that can influence binding interactions with biological targets, enhancing the compound's efficacy against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Gram-positive bacteria. For instance, derivatives of trifluoromethyl phenyl compounds, which include similar structural motifs, demonstrated significant antibacterial properties with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml against strains like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μg/ml)Bacterial Strain
3-Bromo-4-(trifluoromethoxy)phenylmethanamineTBDStaphylococcus aureus
4-(Trifluoromethyl)benzylamine0.78S. aureus
3-Chloro-4-methyl aniline derivativeTBDS. aureus

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results with low cytotoxicity against primary mammalian cell lines while maintaining potent activity against cancer cells, indicating a favorable therapeutic index .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study investigated the antibacterial properties of several trifluoromethyl-substituted compounds, including those similar to this compound. The results indicated that halogen substitutions significantly enhance antibacterial activity, with certain derivatives achieving sub-micromolar activity against resistant strains .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of related compounds found that while exhibiting antibacterial properties, these compounds also maintained a low toxicity profile in non-target mammalian cells, suggesting potential for therapeutic use without significant side effects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of trifluoromethoxy-containing compounds revealed that the presence of electron-withdrawing groups like bromine and trifluoromethoxy significantly influenced biological activity, making them suitable candidates for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine
Reactant of Route 2
[3-Bromo-4-(trifluoromethoxy)phenyl]methanamine

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